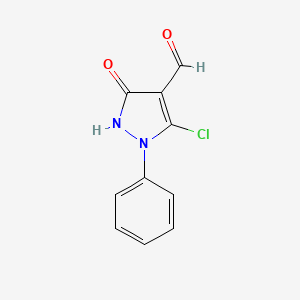![molecular formula C21H27N5O B14154252 2-[3-(azepan-1-yl)quinoxalin-2-yl]-N-butyl-2-cyanoacetamide CAS No. 378208-28-7](/img/structure/B14154252.png)
2-[3-(azepan-1-yl)quinoxalin-2-yl]-N-butyl-2-cyanoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(azepan-1-yl)quinoxalin-2-yl]-N-butyl-2-cyanoacetamide is a complex organic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(azepan-1-yl)quinoxalin-2-yl]-N-butyl-2-cyanoacetamide typically involves multiple steps, starting with the formation of the quinoxaline core. One common method is the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline ring. The azepane ring can be introduced through nucleophilic substitution reactions, while the cyanoacetamide group is added via a reaction with cyanoacetic acid derivatives under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and continuous flow reactors can also enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
2-[3-(azepan-1-yl)quinoxalin-2-yl]-N-butyl-2-cyanoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoxaline ring and the azepane ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce partially or fully reduced derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with different properties .
科学研究应用
2-[3-(azepan-1-yl)quinoxalin-2-yl]-N-butyl-2-cyanoacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its chemical stability and reactivity
作用机制
The mechanism of action of 2-[3-(azepan-1-yl)quinoxalin-2-yl]-N-butyl-2-cyanoacetamide involves its interaction with specific molecular targets. The quinoxaline core can bind to enzymes and receptors, modulating their activity. The azepane ring and cyanoacetamide group can further enhance binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .
相似化合物的比较
Similar Compounds
3-(indol-2-yl)quinoxalin-2-ones: Known for their anti-angiogenic properties and potential as VEGF inhibitors.
1-((1aryl)-1H-1,2,3-triazol-4-yl)methyl)quinoxalin-2(1H)-ones: Evaluated for their antibacterial and anticancer activities.
Uniqueness
2-[3-(azepan-1-yl)quinoxalin-2-yl]-N-butyl-2-cyanoacetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the azepane ring and cyanoacetamide group differentiates it from other quinoxaline derivatives, potentially offering enhanced biological activity and specificity .
属性
CAS 编号 |
378208-28-7 |
|---|---|
分子式 |
C21H27N5O |
分子量 |
365.5 g/mol |
IUPAC 名称 |
2-[3-(azepan-1-yl)quinoxalin-2-yl]-N-butyl-2-cyanoacetamide |
InChI |
InChI=1S/C21H27N5O/c1-2-3-12-23-21(27)16(15-22)19-20(26-13-8-4-5-9-14-26)25-18-11-7-6-10-17(18)24-19/h6-7,10-11,16H,2-5,8-9,12-14H2,1H3,(H,23,27) |
InChI 键 |
RDGOHEARHPQWCX-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-[[4-Anilino-1-naphthyl][4-(dimethylamino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium oleate](/img/structure/B14154175.png)

![N-cyclohexyl-2-({5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14154199.png)
![2,6-Dichloro-4-[(3,5-dichloro-4-hydroxyphenyl)-pyridin-2-ylmethyl]phenol](/img/structure/B14154208.png)
![4-nitro-N-[(1S)-2-phenylcyclopropyl]benzamide](/img/structure/B14154211.png)

![2-[4,7,10-Tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol](/img/structure/B14154229.png)
![(1S)-3-methyl-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}butan-1-amine](/img/structure/B14154237.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14154246.png)





